Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The piperidine ring, a six-membered ring containing one nitrogen atom, is another significant structural component of this compound. This combination of pyrazole and piperidine rings makes the compound an interesting subject for various scientific studies due to its potential biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. This intermediate is then reacted with 4-piperidone under appropriate conditions to yield the final product . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 1-(piperidin-4-yl)-1h-pyrazole-3-carboxylate can be compared with other similar compounds such as:
1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: Known for its antimicrobial activity.
1-ethyl-4-piperidin-4-yl-piperazine: Used in various pharmacological studies.
The uniqueness of this compound lies in its specific combination of pyrazole and piperidine rings, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
ethyl 1-piperidin-4-ylpyrazole-3-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-2-16-11(15)10-5-8-14(13-10)9-3-6-12-7-4-9/h5,8-9,12H,2-4,6-7H2,1H3 |
InChI Key |
CDMAOEANJRUDSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1)C2CCNCC2 |
Origin of Product |
United States |
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